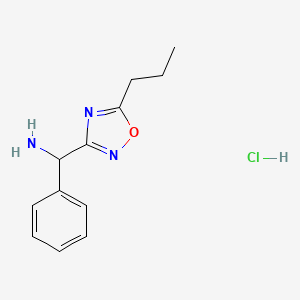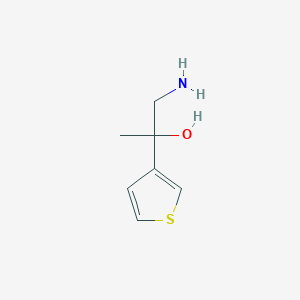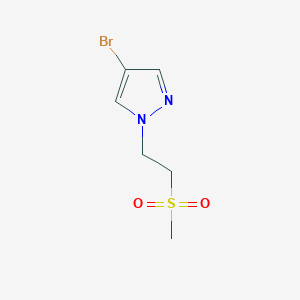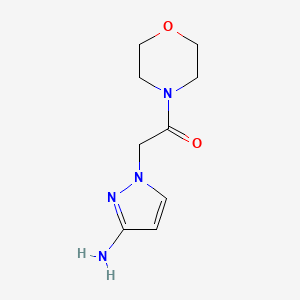![molecular formula C9H13NS B1525522 2-甲基-3-[(甲硫基)甲基]苯胺 CAS No. 1179681-32-3](/img/structure/B1525522.png)
2-甲基-3-[(甲硫基)甲基]苯胺
描述
“2-Methyl-3-[(methylsulfanyl)methyl]aniline” is a chemical compound with the CAS Number: 1179681-32-3 . It has a molecular weight of 167.27 and its IUPAC name is 2-methyl-3-[(methylsulfanyl)methyl]aniline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-[(methylsulfanyl)methyl]aniline” is 1S/C9H13NS/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.科学研究应用
有机合成和催化
- 磺化氧吲哚的合成:刘等人(2017 年)的一项研究开发了一种通过二氧化硫插入从苯胺开始轻松组装 3-((芳基磺酰基)甲基)吲哚-2-酮的方法。该反应在温和条件下有效进行,证明了苯胺在构建磺化氧吲哚中的用途,这在药物化学中很重要 (刘、郑和吴,2017 年)。
- 铃木-宫浦 C-C 偶联催化:Rao 等人(2014 年)描述了使用由 2-(甲硫基)苯胺与钯 (II) 衍生的配合物作为铃木-宫浦 C-C 偶联反应在水中的高效催化剂。这展示了该化合物在增强环保合成方法中的作用 (Rao、Kumar、Bhunia、Singh 和 Singh,2014 年)。
环境科学
- 废水中苯胺的降解:刘等人(2002 年)的研究调查了使用细菌菌株降解苯胺,重点介绍了苯胺衍生物在生物修复和废水处理中的环境应用 (刘、杨、黄、周和刘,2002 年)。
- 污染物的降解:吴等人(2018 年)探索了由稻草生物炭激活的过硫酸盐对苯胺降解的作用,展示了一种从水中去除有机污染物的有效方法 (吴、郭、韩、朱、周和兰,2018 年)。
材料科学
- 防腐性能:Alam、Mobin 和 Aslam(2016 年)研究了聚(苯胺-共-2-吡啶胺-共-2,3-二甲苯胺)及其纳米复合材料对低碳钢的防腐性能,展示了苯胺衍生物在防腐中的潜力 (Alam、Mobin 和 Aslam,2016 年)。
新应用
- 抗菌活性:Karcı 等人(2009 年)由苯胺衍生物合成了新型杂环重氮偶氮染料,并研究了它们的抗菌活性,表明这些化合物在开发新型抗菌剂方面具有潜力 (Karcı、Şener、Yamaç、Şener 和 Demirçalı,2009 年)。
- 荧光传感器:田等人(2015 年)使用苯胺衍生物开发了一种新型席夫碱荧光传感器,用于活细胞中的铝 (III) 离子,这可能是生物和环境监测的重要工具 (田、严、杨和田,2015 年)。
属性
IUPAC Name |
2-methyl-3-(methylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCJZELUPKIFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(methylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



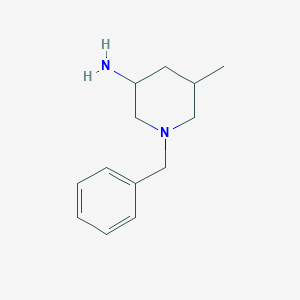
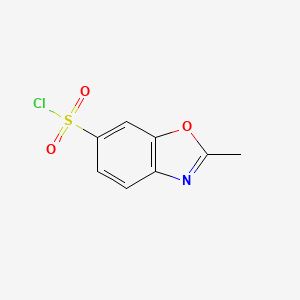
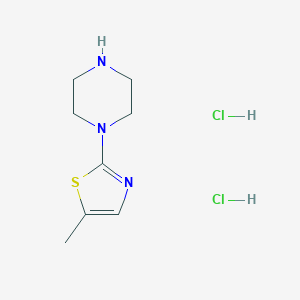
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)
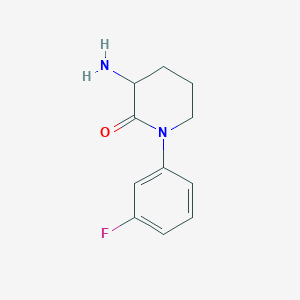
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
